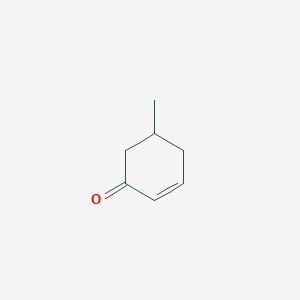

5-metilciclohex-2-en-1-ona

Descripción general

Descripción

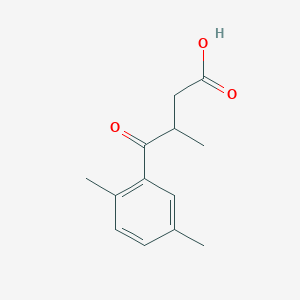

2-Cyclohexen-1-one, 5-methyl-, is a compound that is part of a family of cyclohexenone derivatives. These compounds are characterized by a cyclohexene ring with a ketone functional group. The methyl group at the 5-position indicates a substitution on the ring, which can influence the chemical and physical properties of the molecule .

Synthesis Analysis

The synthesis of cyclohexenone derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 1,3-cyclohexanedione derivatives, catalyzed by urea under ultrasound, which yields high product percentages and is considered environmentally friendly . Another method includes a one-pot three-component reaction catalyzed by p-dodecylbenzene sulfonic acid (DBSA) under ultrasound, which also results in high yields and offers a simple work-up procedure . Additionally, an enantioselective synthesis of 4-methyl-2-cyclohexen-1-one has been developed, which is a related compound, using a chiral copper complex catalyst .

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives has been confirmed through various spectroscopic techniques, including NMR, FT-IR, MS, and X-ray crystallography. Computational studies such as TD-DFT have also been used to corroborate the experimental data . Single crystal X-ray analysis has provided detailed insights into the crystal systems and space groups of certain derivatives .

Chemical Reactions Analysis

Cyclohexenone derivatives can undergo a range of chemical reactions. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and related compounds demonstrates the potential of these derivatives to act as reactive intermediates for the synthesis of organic and heterocyclic compounds . The title compounds in another study exhibit keto-amine tautomerism and can form intramolecular hydrogen bonds, which can affect their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexenone derivatives are influenced by their molecular structure. The presence of substituents such as methyl groups or trifluoromethyl groups can significantly alter their reactivity and physical characteristics. For example, the introduction of a trifluoromethyl group can increase the compound's electronegativity and reactivity towards nucleophiles . The crystal structure analysis provides information on the melting points and stability of these compounds . Additionally, the stereochemistry of these molecules, as in the case of (Z)-(5R)-methyl-2-(4-phenylbenzylidene)cyclohexanone, can affect their properties and potential applications in liquid-crystalline systems .

Aplicaciones Científicas De Investigación

Intermediario Sintético en Química Orgánica

5-metilciclohex-2-en-1-ona sirve como un intermedio sintético versátil en química orgánica. Su estructura permite diversas reacciones químicas, convirtiéndola en un compuesto valioso para construir moléculas más complejas. Por ejemplo, puede sufrir una adición de Michael con nucleófilos, facilitando la síntesis de una amplia gama de productos .

Industria de Aromas y Fragancias

Este compuesto se utiliza en la industria de aromas y fragancias debido a su aroma característico. Imparte un aroma cálido y especiado que recuerda al clavo y al jengibre, haciéndolo una opción popular para perfumes, colonias y agentes saborizantes .

Investigación Farmacéutica

En la investigación farmacéutica, la this compound se explora por sus potenciales propiedades medicinales. Puede ser un precursor para la síntesis de varias moléculas farmacológicamente activas, incluidos agentes antiinflamatorios y analgésicos .

Ciencia de Materiales

Las propiedades químicas únicas del compuesto se aprovechan en la ciencia de materiales. Se puede usar para sintetizar polímeros con características específicas, como mayor flexibilidad o mayor estabilidad térmica .

Química Agrícola

La this compound también encuentra aplicaciones en la química agrícola. Se puede utilizar para crear feromonas u otros compuestos que actúan como atrayentes o repelentes de insectos, contribuyendo a las estrategias de control de plagas .

Catálisis

En la catálisis, este compuesto puede actuar como un ligando o un co-catalizador en varios procesos catalíticos. Su capacidad para estabilizar los estados de transición y facilitar las reacciones lo convierte en un activo valioso en el desarrollo de nuevos métodos catalíticos .

Safety and Hazards

While specific safety and hazard information for “2-Cyclohexen-1-one, 5-methyl-” was not found in the search results, general precautions for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

It’s known that this compound is generally used as a reagent or intermediate to derive other organic compounds .

Mode of Action

As an unsaturated molecule, it can undergo oxidation with several oxidizing agents . For instance, it can undergo ozonolysis to release either atomic oxygen or a hydroxyl radical .

Biochemical Pathways

It’s known that cyclic olefins like methylcyclohexenes can come together to form polymers . These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency .

Result of Action

It’s known that this compound is an intermediate for 4-{1-Hydroxy-2-[3-(4-hydroxyphenyl)-5-methylcyclohexylamino]ethyl}phenol Hydrochloride, which is an impurity of Ractopamine .

Action Environment

It’s known that the compound is a clear, liquid, colorless substance .

Propiedades

IUPAC Name |

5-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQICQYZVEPBJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334957 | |

| Record name | 2-Cyclohexen-1-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7214-50-8 | |

| Record name | 2-Cyclohexen-1-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions that 5-Methylcyclohex-2-en-1-one undergoes?

A1: 5-Methylcyclohex-2-en-1-one is susceptible to various reactions due to its structural features:

Q2: How does the stereochemistry of 5-Methylcyclohex-2-en-1-one influence its reactivity?

A2: The methyl group at the C5 position in 5-Methylcyclohex-2-en-1-one plays a crucial role in directing the stereochemical outcome of reactions. In Diels-Alder reactions, this methyl group induces steric hindrance, favoring the approach of the diene from the less hindered face, leading to a specific stereoisomer of the product. [] This inherent stereochemical control is particularly useful in building complex molecules with defined stereochemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)